![molecular formula C8H12N2O3S2 B1416909 N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide CAS No. 1094429-17-0](/img/structure/B1416909.png)
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide
Vue d'ensemble
Description
“N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” is a chemical compound with the empirical formula C8H12N2O3S2 . Its molecular weight is 248.33 . It is sold in a solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O3S2/c1-6(11)10-5-4-7-2-3-8(14-7)15(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 248.33 .Applications De Recherche Scientifique
Glutaminase Inhibition
The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a close analog of N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). It has been studied for its role in inhibiting GLS, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
A study by Hussein (2018) explored the antimicrobial activities of novel sulfonamide hybrids, including compounds similar to this compound. These compounds exhibited significant activity against various bacteria, suggesting their potential as antimicrobial agents (Hussein, 2018).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives, structurally related to this compound, led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity in vitro, indicating their potential therapeutic applications (Chkirate et al., 2019).
Antibacterial Potentials of Acetamide Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives with heterocyclic cores, which showed promising antibacterial potentials, especially against Gram-negative bacterial strains. These findings highlight the relevance of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis and Characterization for Drug Development
Research has focused on the synthesis and characterization of various acetamide derivatives for potential pharmacological applications. These studies involve exploring the antibacterial, antifungal, and anti-enzymatic potentials of these compounds, thus contributing to the development of new drugs (Nafeesa et al., 2017).
Safety and Hazards
The safety information for “N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-6(11)10-5-4-7-2-3-8(14-7)15(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIACJKJNFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)


![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)



